N-(2,3-dichlorophenyl)-2-ethylhexanamide
Description
N-(2,3-Dichlorophenyl)-2-ethylhexanamide is an amide derivative characterized by a 2-ethylhexanamide backbone substituted with a 2,3-dichlorophenyl group. The 2,3-dichlorophenyl moiety is a critical structural feature, contributing to its lipophilicity and electronic properties, which may influence receptor binding or pesticidal activity.
Properties
Molecular Formula |
C14H19Cl2NO |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H19Cl2NO/c1-3-5-7-10(4-2)14(18)17-12-9-6-8-11(15)13(12)16/h6,8-10H,3-5,7H2,1-2H3,(H,17,18) |
InChI Key |
HRFLCTWOAABRNZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Agrochemical Analogs
Chloroacetamide herbicides and benzamide derivatives share structural similarities with N-(2,3-dichlorophenyl)-2-ethylhexanamide. Key examples include:
Key Observations :
- Backbone Differences : Alachlor and pretilachlor feature acetamide cores, whereas this compound has a bulkier 2-ethylhexanamide chain. This may enhance lipophilicity and membrane permeability in the latter .
- Substituent Effects : The 2,3-dichlorophenyl group in etobenzanid and the target compound likely enhances binding to plant-specific targets, such as cellulose synthase, compared to 2,6-diethylphenyl groups in alachlor .
Antimicrobial and Pharmacological Analogs
Compounds with dichlorophenyl moieties linked to heterocyclic or carboxamide systems exhibit notable bioactivity:
Key Observations :
- Heterocyclic Integration: The antimicrobial carboxamides () demonstrate that combining 2,3-dichlorophenyl with heterocycles (e.g., triazine, quinoline) enhances activity against Gram-positive bacteria and fungi. This suggests that this compound could be optimized similarly for antimicrobial applications .
- Receptor Targeting : The triazole-based P2X7 antagonists () highlight the role of 2,3-dichlorophenyl in modulating receptor affinity. However, the absence of a heterocyclic system in the target compound may limit its suitability for neurological targets .
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